REACTION_CXSMILES
|
[H][H].[CH3:3][CH2:4][O:5][C:6]([N:8]1[CH2:13][CH:12]=[CH:11][CH2:10][N:9]1C(OCC1C=CC=CC=1)=O)=[O:7]>C(O)C.[C].[Pd]>[CH2:4]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][NH:9]1)=[O:7])[CH3:3] |f:3.4|
|
Name
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1,2,3,6-tetrahydropyridazine-1,2-dicarboxylic acid 1-benzyl ester 2-ethyl ester
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)N1N(CC=CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
3.2 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in air
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent of the filtrate was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was purified by distillation (boiling point 81° C./1 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N1NCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |